molecular formula C14H12BrNOS B5725835 2-[(4-bromophenyl)thio]-N-phenylacetamide

2-[(4-bromophenyl)thio]-N-phenylacetamide

Cat. No.: B5725835
M. Wt: 322.22 g/mol
InChI Key: IBAFLJZDMQQKJP-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)thio]-N-phenylacetamide is a useful research compound. Its molecular formula is C14H12BrNOS and its molecular weight is 322.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.98230 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Potential

A significant application of 2-[(4-bromophenyl)thio]-N-phenylacetamide derivatives is in the field of anticonvulsant research. Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds with 4-bromophenyl substituents, demonstrating moderate anticonvulsant activity. The in vivo studies using pentylenetetrazole-induced seizures in rats indicated that these compounds, particularly 4-bromophenyl acetamide, significantly extended the latency period and reduced the severity and duration of seizures, suggesting their potential as anticonvulsant agents (Severina et al., 2020).

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of this compound derivatives have been studied, indicating their effectiveness against various microbial species. Gul et al. (2017) synthesized a series of compounds that demonstrated active antimicrobial properties, with some showing less toxicity and potential as biological agents (Gul et al., 2017).

Catalytic Applications

Compounds containing 2-bromo-N,N-diphenylacetamide, such as those synthesized by Singh and Singh (2017), have been used to create palladium(ii) complexes with notable catalytic activity. These complexes were efficient in Suzuki-Miyaura and C-O coupling reactions, indicating their utility in catalysis and potentially in the synthesis of complex organic compounds (Singh & Singh, 2017).

Antidepressant Activity

Some derivatives of this compound have been investigated for their antidepressant activity. Xie et al. (2013) synthesized derivatives that showed promising results in reducing immobility times in behavioral despair tests in mice, suggesting potential applications in the treatment of depression (Xie et al., 2013).

H1-Antihistaminic Agents

Compounds with structures related to this compound have been studied as potential H1-antihistaminic agents. Alagarsamy and Parthiban (2013) synthesized novel derivatives that showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new classes of antihistamines (Alagarsamy & Parthiban, 2013).

Structural and Supramolecular Studies

The structural and supramolecular characteristics of halogenated N,2-diarylacetamides, including bromophenyl derivatives, have been explored. Nayak et al. (2014) reported the crystal structures of such compounds, providing insights into their molecular conformations and potential for forming supramolecular assemblies, which could have implications in material science and molecular engineering (Nayak et al., 2014).

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAFLJZDMQQKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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